molecular formula C16H16BrN5O4 B4277609 (4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)[4-(3-NITROBENZOYL)PIPERAZINO]METHANONE

(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)[4-(3-NITROBENZOYL)PIPERAZINO]METHANONE

Cat. No.: B4277609
M. Wt: 422.23 g/mol
InChI Key: PKGCYCIAAFAGQT-UHFFFAOYSA-N
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Description

(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)[4-(3-NITROBENZOYL)PIPERAZINO]METHANONE is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a methyl group, a piperazine ring, and a nitrobenzoyl group

Preparation Methods

The synthesis of (4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)[4-(3-NITROBENZOYL)PIPERAZINO]METHANONE typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

Scientific Research Applications

(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)[4-(3-NITROBENZOYL)PIPERAZINO]METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)[4-(3-NITROBENZOYL)PIPERAZINO]METHANONE depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, the compound can bind to the active site of a kinase enzyme, blocking its activity and thereby modulating cellular signaling pathways. The bromine and nitro groups play crucial roles in the binding affinity and specificity of the compound towards its molecular targets.

Comparison with Similar Compounds

(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)[4-(3-NITROBENZOYL)PIPERAZINO]METHANONE can be compared with other similar compounds such as:

    4-bromo-1-methyl-1H-pyrazole: This compound lacks the piperazine and nitrobenzoyl groups, making it less complex and potentially less versatile in its applications.

    1-methyl-3-nitro-1H-pyrazole: This compound has a nitro group on the pyrazole ring but lacks the bromine and piperazine moieties, which may affect its reactivity and binding properties.

    4-(3-nitrobenzoyl)piperazine: This compound contains the piperazine and nitrobenzoyl groups but lacks the pyrazole ring, which may limit its use in certain applications.

The unique combination of functional groups in this compound provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-(4-bromo-1-methylpyrazole-3-carbonyl)piperazin-1-yl]-(3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN5O4/c1-19-10-13(17)14(18-19)16(24)21-7-5-20(6-8-21)15(23)11-3-2-4-12(9-11)22(25)26/h2-4,9-10H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGCYCIAAFAGQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)[4-(3-NITROBENZOYL)PIPERAZINO]METHANONE
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(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)[4-(3-NITROBENZOYL)PIPERAZINO]METHANONE
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(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)[4-(3-NITROBENZOYL)PIPERAZINO]METHANONE
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(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)[4-(3-NITROBENZOYL)PIPERAZINO]METHANONE
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(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)[4-(3-NITROBENZOYL)PIPERAZINO]METHANONE
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(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)[4-(3-NITROBENZOYL)PIPERAZINO]METHANONE

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